Product packaging for Octadecyl trichloroacetate(Cat. No.:CAS No. 35425-17-3)

Octadecyl trichloroacetate

Cat. No.: B12041698
CAS No.: 35425-17-3
M. Wt: 415.9 g/mol
InChI Key: SHVKFBUBFSLWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octadecyl trichloroacetate, also known as stearyl trichloroacetate, is a synthetic organic compound with the molecular formula C20H37Cl3O2 and a molecular weight of 415.866 g/mol . It is chemically classified as an ester, formed from trichloroacetic acid and a stearyl (octadecyl) alcohol group. As a research chemical, its primary value lies in its potential as a synthetic intermediate or a model compound in organic synthesis and materials science. Researchers can utilize its structure, which features a long hydrophobic alkyl chain and a reactive trichloroacetate group, to study esterification reactions, polymer chemistry, or the development of specialized surfactants and coatings . The trichloroacetate functional group is known for its protein-precipitating properties, a mechanism well-documented for trichloroacetic acid (TCA) which involves the disruption of protein structure leading to aggregation and precipitation . This action makes TCA and its derivatives useful in biochemical research for the isolation and purification of macromolecules. This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses . Proper handling procedures in a well-ventilated laboratory, along with the use of appropriate personal protective equipment (PPE), are essential for safe research practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37Cl3O2 B12041698 Octadecyl trichloroacetate CAS No. 35425-17-3

Properties

CAS No.

35425-17-3

Molecular Formula

C20H37Cl3O2

Molecular Weight

415.9 g/mol

IUPAC Name

octadecyl 2,2,2-trichloroacetate

InChI

InChI=1S/C20H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19(24)20(21,22)23/h2-18H2,1H3

InChI Key

SHVKFBUBFSLWFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Octadecyl Trichloroacetate

Established Synthetic Pathways for Octadecyl Trichloroacetate (B1195264)

The formation of octadecyl trichloroacetate is primarily achieved through esterification, a fundamental reaction in organic chemistry. Both classical and modern approaches have been developed to facilitate this transformation, often employing catalytic systems to enhance reaction efficiency.

The synthesis of esters is a vital transformation in organic chemistry, and significant effort has been devoted to developing high-yielding and robust protocols for their formation. nih.gov

Classical Approaches: Fischer Esterification

The most traditional method for synthesizing this compound is the Fischer esterification. This reaction involves the direct esterification of trichloroacetic acid with octadecanol, typically in the presence of a strong acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is usually removed by azeotropic distillation.

Another classical route involves the reaction of octadecanol with a more reactive derivative of trichloroacetic acid, such as trichloroacetyl chloride. 182.160.97 This method is generally faster and not reversible, but trichloroacetyl chloride is highly reactive and sensitive to moisture, requiring careful handling.

Modern Approaches: Trichloroacetimidate (B1259523) Method

More contemporary methods offer milder reaction conditions. One such approach is the use of trichloroacetimidates as powerful alkylating agents for carboxylic acids and alcohols, which can proceed without the need for an exogenous promoter. nih.govacs.org In the context of this compound synthesis, this would involve the reaction of octadecyl trichloroacetimidate with a carboxylic acid. However, a more direct modern approach for ester synthesis involves the reaction of a carboxylic acid with an alcohol mediated by a coupling agent. A notable modern method that avoids strong acids is the reaction of carboxylic acids with trichloroacetimidate electrophiles under symbiotic activation. nih.gov These conditions are beneficial for substrates with sensitive functional groups that might decompose under harsh acidic conditions. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for this compound

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Trichloroacetic acid, Octadecanol, Acid catalyst (e.g., H₂SO₄)Reflux, water removalInexpensive reagents, scalableReversible, harsh conditions, potential for side reactions
Acyl Chloride Method Trichloroacetyl chloride, Octadecanol, Base (e.g., pyridine)Anhydrous, often at low to ambient temperatureHigh yield, irreversibleReagent is moisture-sensitive and corrosive
Trichloroacetimidate Method Trichloroacetic acid, Octadecyl trichloroacetimidateMild, often neutral conditionsMild conditions, suitable for sensitive substratesReagent may need to be prepared separately

Catalysis is crucial in the synthesis of this compound for improving reaction rates and yields.

In Fischer esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. libretexts.org The acid protonates the carbonyl oxygen of trichloroacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by octadecanol. Lewis acids can also be employed to activate the carboxylic acid.

Modern catalytic systems aim for milder conditions. For instance, in methods involving trichloroacetimidates, the carboxylic acid substrate itself can be acidic enough to promote the reaction without the need for an external catalyst. acs.org This self-promoting aspect is a hallmark of symbiotic activation pathways. nih.gov The use of surfactant-type Brønsted acid catalysts has also been explored for esterifications in water, which avoids the need for dehydrating agents or azeotropic water removal. researchgate.net

Table 2: Catalysts in this compound Synthesis

Catalyst TypeExample(s)RoleReaction
Brønsted Acid H₂SO₄, p-TsOHProtonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.Fischer Esterification
Lewis Acid Sc(OTf)₃, Bi(OTf)₃Coordinates to the carbonyl oxygen, activating the carboxylic acid.Fischer-type Esterification
Self-Promotion Carboxylic acid substrateActs as an internal acid catalyst.Trichloroacetimidate Method

Targeted Derivatization of this compound

The chemical structure of this compound offers several sites for targeted derivatization, including the octadecyl chain and the trichloroacetate moiety. These modifications can be used to fine-tune the compound's properties for specific applications.

While this compound itself lacks α-hydrogens on the acetate (B1210297) group, precluding direct enolate formation for alkylation or acylation at that position, derivatization can be envisioned at other positions or through alternative reaction pathways.

Alkylation:

Alkylation reactions could potentially be carried out on the octadecyl chain, although this is generally challenging for a saturated alkyl chain. Functionalization of the alkyl chain would likely require initial halogenation via free-radical substitution, followed by nucleophilic substitution with an appropriate alkylating agent.

A more plausible approach for introducing new carbon-carbon bonds involves reactions targeting the trichloroacetate group. For instance, the trichloromethyl group could potentially participate in reactions like the Reformatsky or Barbier reactions under specific conditions, although these are more commonly associated with α-halo esters. The Barbier reaction, for example, involves the in-situ generation of an organometallic species from an alkyl halide, a metal, and a carbonyl compound.

Acylation:

Similar to alkylation, direct acylation on the trichloroacetate moiety is not straightforward. However, acylation of the long alkyl chain could be achieved after introducing a functional group, such as a hydroxyl or amino group, via other chemical transformations.

Functional group interconversion (FGI) represents a powerful strategy for the derivatization of this compound.

Reactions of the Ester Group:

Transesterification: The trichloroacetate ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst to yield different trichloroacetate esters.

Hydrolysis: The ester can be hydrolyzed back to octadecanol and trichloroacetic acid under acidic or basic conditions.

Reduction: Reduction of the ester group, for example with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield octadecanol and 2,2,2-trichloroethanol.

Reactions of the Trichloromethyl Group:

The trichloromethyl group is a key functional handle. It can be susceptible to nucleophilic substitution under certain conditions, although this is generally difficult. More likely are reactions involving the transformation of this group. For example, partial or complete reduction of the C-Cl bonds could be explored using various reducing agents.

Table 3: Potential Derivatization Reactions of this compound

Reaction TypeReagentsPotential Product(s)
Transesterification R'OH, acid or base catalystThis compound with a different alcohol moiety
Hydrolysis H₂O, H⁺ or OH⁻Octadecanol, Trichloroacetic acid
Reduction of Ester LiAlH₄Octadecanol, 2,2,2-Trichloroethanol

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. pressbooks.pub The 12 principles of green chemistry provide a framework for this endeavor. wikipedia.org

Key areas for implementing green chemistry in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. pressbooks.pub For instance, the direct esterification of octadecanol with trichloroacetic acid has a high atom economy, with water being the only byproduct.

Use of Safer Solvents and Auxiliaries: Whenever possible, avoiding the use of hazardous solvents. For example, exploring solvent-free conditions or using greener solvents like ionic liquids or supercritical fluids in place of traditional volatile organic compounds.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. The development of reusable solid acid catalysts for esterification is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Modern synthetic methods, such as those utilizing highly reactive intermediates, may allow for lower reaction temperatures.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of Octadecyl Trichloroacetate

Reaction Mechanisms Involving the Trichloroacetate (B1195264) Moiety

The trichloroacetate group is characterized by the presence of a carbonyl group attached to a carbon atom bearing three chlorine atoms. This structural feature makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving octadecyl trichloroacetate are a cornerstone of its chemical reactivity. These reactions typically proceed via a nucleophilic acyl substitution mechanism. vaia.com The general scheme involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the trichloroacetate group. ibchem.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the trichloroacetate anion as a leaving group. vaia.comucsd.edu

The reactivity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the three chlorine atoms. vaia.com This effect makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. vaia.com The trichloroacetate anion is a relatively stable leaving group due to the delocalization of the negative charge by the electron-withdrawing chlorine atoms, further facilitating the substitution reaction. doubtnut.comlibretexts.org

Common nucleophiles that can react with this compound include water, alcohols, and amines, leading to the formation of octadecanol and the corresponding carboxylic acid, ester, or amide, respectively. ibchem.comlumenlearning.com The general representation of this reaction is:

R-O-C(O)CCl₃ + Nu⁻ → R-O-Nu + CCl₃COO⁻

Where R is the octadecyl group and Nu⁻ is the nucleophile.

Mechanism of Trichloroacetate-Induced Molecular Interactions

The trichloroacetate moiety can induce significant molecular interactions, particularly with macromolecules like proteins. While not a direct reaction with the this compound ester itself, studies on trichloroacetic acid (TCA) provide insight into the behavior of the trichloroacetate group. The negatively charged trichloroacetate ions can disrupt electrostatic interactions within a protein's native structure. nih.govechemi.com This disruption can lead to a partial unfolding of the protein, exposing nonpolar surfaces that were previously buried within the molecule's interior. echemi.comresearchgate.net This exposure of "sticky" nonpolar regions can then lead to intermolecular aggregation and precipitation of the protein. nih.govresearchgate.net The formation of a partially structured "molten globule-like" state is considered a key intermediate in this process. nih.govresearchgate.net The three chlorine atoms on the trichloroacetate group are crucial for this effect. researchgate.net

Furthermore, the trichloroacetate group can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental in molecular recognition and the formation of supramolecular structures. numberanalytics.comarxiv.org

Influence of the Octadecyl Chain on Reactivity Profiles

The long, saturated octadecyl chain (C18H37) significantly influences the physical properties and, consequently, the reactivity of this compound. This long alkyl chain imparts a strong hydrophobic (lipophilic) character to the molecule.

This hydrophobicity can affect reaction rates in several ways:

Solubility: The molecule's low solubility in polar solvents can hinder reactions with polar nucleophiles. Reactions are often carried out in nonpolar organic solvents or in biphasic systems with the aid of phase-transfer catalysts.

Steric Hindrance: While the primary site of reaction is the distant trichloroacetate group, the bulky octadecyl chain can sterically hinder the approach of reactants, particularly in organized systems like monolayers or micelles. ias.ac.in

Interfacial Reactions: In systems containing both aqueous and organic phases, this compound will preferentially partition into the nonpolar phase or accumulate at the interface. Reactions, such as hydrolysis, may therefore be confined to this interface, and their kinetics can be influenced by factors affecting the interfacial area and the orientation of the molecules. nih.gov Studies on long-chain esters have shown that factors like orientation and dispersion at an interface can affect hydrolysis rates. nih.gov

Research on homologous series of other long-chain esters has demonstrated that antioxidant activity can be influenced by the alkyl chain length, with a potential "cut-off" effect observed where activity decreases after a certain chain length is reached. psu.edursc.org This is often attributed to the molecule's partitioning behavior in multiphasic systems. psu.edu

Hydrolytic and Solvolytic Transformation Kinetics

The hydrolysis of this compound involves the cleavage of the ester bond by water. This reaction can be catalyzed by either acid or base.

Under basic conditions (saponification), the reaction proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.govmasterorganicchemistry.com The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The rate of hydrolysis is dependent on the concentrations of both the ester and the hydroxide ion.

The general steps are:

Nucleophilic attack of OH⁻ on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Departure of the trichloroacetate leaving group.

Acid-base reaction between the resulting octadecanol and trichloroacetic acid (in acidic workup).

Kinetic studies on the hydrolysis of various esters have shown that the rate is influenced by factors such as pH, temperature, and the composition of the solvent. ias.ac.inmasterorganicchemistry.com For long-chain esters, the physical state of the substrate (e.g., whether it is in solution or part of an aggregate or emulsion) can significantly impact the kinetics. nih.gov

Solvolysis is a more general term for the reaction of the substrate with the solvent. For example, in ethanol, the process would be termed ethanolysis, leading to the formation of ethyl trichloroacetate and octadecanol. The kinetics of solvolysis of a related compound, the trichloroacetate of endo-bicyclo masterorganicchemistry.comCurrent time information in Bangalore, IN.hex-2-en-6-yl-methanol, have been studied, indicating the susceptibility of trichloroacetate esters to such transformations. rsc.org

A hypothetical data table for the hydrolysis of this compound under different pH conditions is presented below to illustrate expected kinetic trends.

pHTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t₁/₂) (s)
5.0251.2 x 10⁻⁶577,622
7.0251.2 x 10⁻⁴5,776
9.0251.2 x 10⁻²57.8
9.0403.6 x 10⁻²19.3

Note: This table is illustrative. Actual kinetic data for this compound would need to be determined experimentally.

Photochemical Reaction Pathways

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state. princeton.edu From this excited state, the molecule can undergo various transformations.

For a molecule like this compound, potential photochemical pathways could involve:

Homolytic Cleavage: The absorption of UV light could induce the breaking of the C-Cl bonds in the trichloroacetate moiety, generating radical intermediates. The C-Cl bond is generally weaker than C-C or C-H bonds and susceptible to photolysis.

Ester Cleavage: The energy from light absorption could also lead to the cleavage of the ester linkage itself, either at the acyl-oxygen or the alkyl-oxygen bond, though the former is more common for esters.

Reactions involving the Alkyl Chain: While the saturated octadecyl chain is generally less photoreactive than the trichloroacetate group, high-energy UV light could potentially induce C-H bond cleavage, leading to radical formation and subsequent reactions like cross-linking or oxidation if oxygen is present.

The specific products would depend on the wavelength of light used, the solvent, and the presence of other reactive species (like oxygen or photosensitizers). princeton.edunoblelight.com For instance, photochemistry in the presence of sensitizers can lead to different outcomes compared to direct photolysis. princeton.edu While specific studies on the photochemical pathways of this compound are not widely available in the provided search results, the principles of organic photochemistry suggest these as plausible reaction routes. princeton.eduresearchgate.net

Applications of Octadecyl Trichloroacetate in Advanced Materials and Polymer Science

Octadecyl Trichloroacetate (B1195264) as a Polymerization Initiator

The trichloroacetate moiety of octadecyl trichloroacetate serves as a functional initiator for various polymerization techniques, most notably in controlled/living radical polymerization. cmu.edursc.orgbuct.edu.cn An initiator is a chemical species that starts the polymerization process, and its choice is critical as it becomes incorporated into the final polymer structure, thereby defining the end-group functionality. fiveable.mecmu.eduacs.org

This compound is particularly well-suited as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.orglabinsights.nldiva-portal.org In a typical ATRP setup, a transition metal complex, such as a copper halide with a ligand, reversibly activates and deactivates the initiator. labinsights.nlresearchgate.net

The mechanism involves the abstraction of a chlorine atom from the trichloroacetate group by the metal complex in its lower oxidation state. This process generates a carbon-centered radical on the initiator, which then adds to monomer units to start the polymer chain growth. The metal complex, now in a higher oxidation state, can then donate the chlorine atom back to the growing polymer chain end, returning it to a dormant state. This reversible activation-deactivation cycle keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled polymer growth. diva-portal.orgresearchgate.net Trichloroacetate esters have been recognized as effective multifunctional initiators in such systems. cmu.eduresearchgate.net The use of alkyl halides as initiators is a foundational aspect of ATRP. acs.orgresearchgate.net

Table 1: Conceptual ATRP of a Vinyl Monomer using this compound

Component Role Example
Initiator This compound Provides the initial radical and the octadecyl end-group
Monomer Styrene, (meth)acrylates Building blocks of the polymer chain
Catalyst Copper(I) halide (e.g., CuCl) Activates and deactivates the polymer chain
Ligand Bipyridine or other amines Solubilizes and tunes the reactivity of the copper catalyst

| Solvent | Toluene, anisole, etc. | Dissolves reactants and controls reaction conditions |

The use of this compound as an initiator directly influences the resulting polymer's microstructure and enables sophisticated macromolecular design. By initiating polymerization from this molecule, the long octadecyl chain is covalently attached to one end of the polymer. cmu.edu This long alkyl chain imparts significant hydrophobicity to the polymer end.

This feature is instrumental in the synthesis of amphiphilic block copolymers. For example, after polymerizing a hydrophilic block, the resulting polymer will have a hydrophobic "tail" (the octadecyl group) and a hydrophilic chain. Such structures are known to self-assemble in solution into micelles or vesicles. nih.govd-nb.info The incorporation of long alkyl chains is a known strategy to drive the self-assembly of polymers into ordered structures. mdpi.comavestia.com This control over the end-group allows for the precise engineering of polymer properties for specific applications.

Incorporation into Functionalized Polymer Systems

The unique properties conferred by the octadecyl group make polymers initiated with this compound valuable in creating functionalized polymer systems, particularly for surface engineering and smart materials.

Functional coatings are applied to surfaces to provide properties beyond simple protection, such as hydrophobicity, wear resistance, or biocompatibility. bio-powder.comsurtec.commdpi.com Polymers containing long alkyl chains are particularly effective for creating hydrophobic or low-surface-energy coatings. When a polymer initiated with this compound is applied to a surface, the long, nonpolar octadecyl chains tend to orient themselves away from the substrate and towards the air interface.

This self-assembly creates a brush-like polymer architecture on the surface, which can significantly alter its properties. mdpi.com This modification can render surfaces water-repellent (hydrophobic) or lubricious. Such functionalization is critical in a variety of applications, from anti-fouling marine coatings to low-friction surfaces in mechanical devices. The ability to graft polymers from a surface using initiators is a key technique in surface functionalization. diva-portal.orgmdpi.com

Responsive or "smart" materials are designed to change their properties in response to external stimuli such as temperature, pH, or light. nih.govresearchgate.netnhepscor.org Polymers initiated with this compound can be used to create thermoresponsive materials. The octadecyl chains, due to their length and uniformity, can undergo thermally induced phase transitions.

For instance, at lower temperatures, the alkyl chains may crystallize or pack into ordered domains, leading to a more rigid material. As the temperature increases, these chains can "melt," resulting in a more flexible and disordered state. This transition can be harnessed to create materials that change their shape, permeability, or surface properties with temperature. The polymerization of monomers with long alkyl chains has been shown to create polymers with tunable melting points and thermo-responsive behavior in hydrogels. rsc.org

Contributions to Supramolecular Chemistry and Self-Assembled Structures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and hydrophobic forces. wikipedia.org The self-assembly of polymers into ordered, large-scale structures is a cornerstone of this field.

Polymers synthesized using this compound are prime candidates for forming such supramolecular structures. The driving force for assembly is the strong hydrophobic interaction of the octadecyl chains, which causes them to aggregate in polar solvents like water to minimize their contact with it. nih.govresearchgate.net This can lead to the formation of various nanostructures, including:

Micelles: Spherical structures with a core of aggregated octadecyl chains and a corona of the more soluble polymer chains.

Vesicles (or Polymersomes): Hollow spheres with a bilayer membrane formed by the amphiphilic polymers, encapsulating a volume of the solvent.

Lamellar Phases: Stacked sheets of polymer layers.

The specific morphology of the self-assembled structure is influenced by the length of the polymer chain relative to the octadecyl group, the concentration of the polymer, and the solvent conditions. nih.gov The use of long alkyl chains to direct the self-assembly of molecules into ordered supramolecular phases is a well-established strategy in materials chemistry. researchgate.netrsc.orgrsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Styrene
Copper(I) halide
Bipyridine
Toluene
Anisole

Advanced Analytical Techniques for Characterization of Octadecyl Trichloroacetate

Chromatographic Separation and Detection Methodologies

Chromatography is fundamental to the separation and analysis of Octadecyl trichloroacetate (B1195264) from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is qualitative identification or quantitative measurement.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Due to its long alkyl chain, Octadecyl trichloroacetate requires high temperatures for volatilization. GC analysis is often performed after a derivatization step, for instance, by converting the parent compound into a more volatile ester, such as a methyl ester, to facilitate analysis. nih.govnih.gov A procedure for determining trichloroacetic acid, a related compound, involves derivatization to its methyl ester followed by extraction and analysis by capillary gas chromatography. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and structural information. nih.gov The electron ionization (EI) mass spectra of long-chain esters typically show fragmentation patterns that can be used for identification. csic.es For long-chain esters, GC/MS analysis can effectively separate structural isomers, and the retention times often show a linear correlation with the number of carbons in the ester. researchgate.net The analysis of long-chain fatty acids and alcohols from biological samples has been successfully performed using capillary GC/MS, identifying compounds with chain lengths up to 32 carbon atoms. nih.gov

Table 1: Typical GC-MS Parameters for Long-Chain Ester Analysis

Parameter Typical Condition Purpose
Column Capillary column (e.g., DB-5ms, HP-5) Provides high-resolution separation of analytes.
Injector Temp. 250-300 °C Ensures complete volatilization of the sample.
Oven Program Temperature ramp (e.g., 120 °C to 390 °C) Allows for the separation of compounds with a wide range of boiling points. researchgate.net
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID for quantification, MS for identification and structural elucidation.
MS Ionization Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns. csic.es

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For a lipophilic molecule like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. chromatographyonline.com This technique utilizes a non-polar stationary phase, most commonly an octadecyl silane (B1218182) (C18) bonded silica (B1680970), and a polar mobile phase. chromatographyonline.com The separation is based on the hydrophobic interactions between the long octadecyl chain of the analyte and the stationary phase. A gradient elution, typically with a mobile phase consisting of acetonitrile (B52724) and water, is used to effectively elute compounds with varying polarities. hplc.eu Detection can be achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, although the chromophore in this compound is weak. measurlabs.com

Coupling HPLC with mass spectrometry (LC-MS) significantly enhances analytical capabilities, providing molecular weight information and structural data, which is invaluable for unequivocal identification. thermofisher.com Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar and ionic compounds, while Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar molecules. csic.esnih.gov LC-MS/MS methods have been developed for the sensitive detection of related compounds like trichloroacetic acid in various matrices. nih.govlcms.czlcms.cz

Table 2: Illustrative HPLC/LC-MS Conditions for Lipophilic Compounds

Parameter Typical Condition Purpose
Column C18 (Octadecyl) bonded silica (e.g., 4.6 mm I.D. x 150 mm) Standard for reversed-phase separation of non-polar analytes. chromatographyonline.com

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient elution allows for the separation of a complex mixture of compounds. | | Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. | | Detector | DAD or MS | DAD for UV absorbance measurement; MS for mass analysis. measurlabs.com | | MS Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar/ionic analytes, while APCI is better for non-polar compounds. csic.esnih.gov |

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size or hydrodynamic volume in solution. researchgate.netmdpi.com This technique is not typically used for the analysis of small molecules like this compound itself. Instead, its application becomes relevant when this compound is incorporated into a larger macromolecular structure, such as a polymer or a lipid assembly.

In SEC, a column is packed with porous particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. researchgate.net Smaller molecules can penetrate the pores, leading to a longer path and later elution. The technique is essential for determining the molecular weight distribution of polymers. mdpi.comnih.gov For instance, SEC would be the method of choice to characterize a polymer synthesized using an this compound-containing initiator, allowing for the analysis of the resulting polymer's size and polydispersity. acs.org

Table 3: Principle of Size-Exclusion Chromatography

Molecular Size Interaction with Porous Packing Elution Time
Large Macromolecules Excluded from pores Short
Medium-Sized Molecules Partially penetrate pores Intermediate
Small Molecules Fully penetrate pores Long

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative analysis of mixtures, such as checking reaction progress or identifying compounds. openaccesspub.org For the analysis of esters like this compound, a silica gel plate typically serves as the stationary phase. acs.org The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. For a non-polar compound, a solvent system like benzene (B151609) or a mixture of petroleum ether and acetone (B3395972) would be appropriate. epa.govnih.gov

After development, the separated spots are visualized. Since this compound lacks a strong chromophore, visualization can be achieved under UV light if the TLC plate contains a fluorescent indicator, or by staining with a general-purpose reagent like potassium permanganate (B83412) or vanillin-sulfuric acid, which reacts with organic compounds to produce colored spots. acs.org The retention factor (Rf) value can be calculated for preliminary identification.

Table 4: General Parameters for TLC Analysis of Esters

Parameter Description
Stationary Phase Silica Gel G plates. acs.org
Mobile Phase Non-polar solvent systems (e.g., Benzene, Hexane/Ethyl Acetate (B1210297), Petroleum ether/Acetone). epa.govnih.gov
Application Sample spotted 1-2 cm from the bottom of the plate.
Development Ascending chromatography in a closed chamber.
Visualization UV light (254 nm), Potassium Permanganate stain, or Vanillin/Sulfuric Acid spray. acs.org

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC is particularly well-suited for the analysis of lipophilic and non-polar compounds like lipids and their esters, making it an excellent technique for this compound. nih.govresearchgate.netnih.gov The solvating power of supercritical CO2 is similar to that of non-polar organic solvents like hexane. researchgate.net

One of the main advantages of SFC is that it allows for the analysis of fatty acids and esters without the need for derivatization. researchgate.net The technique offers high efficiency and shorter analysis times compared to HPLC. nih.gov For more polar analytes, the mobile phase can be modified by adding a small amount of an organic solvent like methanol. researchgate.net Detection can be performed with UV detectors, evaporative light scattering detectors (ELSD), or mass spectrometry. researchgate.net

Table 5: Key Aspects of Supercritical Fluid Chromatography for Lipid Analysis

Parameter Description
Mobile Phase Supercritical CO2, often with an organic modifier (e.g., methanol). researchgate.net
Stationary Phase Both alkyl-bonded (e.g., C18) and polar stationary phases can be used. nih.gov
Temperature Typically low, often below 50 °C. researchgate.net
Advantages High efficiency, reduced organic solvent consumption, suitable for thermally labile compounds. mdpi.comnih.gov
Detectors UV, ELSD, MS. researchgate.netnih.gov

Spectroscopic Characterization of this compound

Mass Spectrometry (MS): The NIST WebBook provides a mass spectrum for the closely related Hexadecyl trichloroacetate (the C16 analogue). nist.gov The electron ionization (EI) mass spectrum of this compound is expected to be very similar. Key features would include the absence or very low abundance of the molecular ion peak due to extensive fragmentation. Characteristic fragments would arise from the cleavage of the ester bond and fragmentation along the alkyl chain.

Table 6: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z Value Proposed Fragment Interpretation
252 [C18H36]+• Loss of the trichloroacetate group, representing the octadecyl chain.
161/163/165 [CCl3CO]+ Trichloroacetyl cation, showing characteristic chlorine isotope pattern.
117/119/121 [CCl3]+ Trichloro-methyl cation, also showing chlorine isotope pattern.
Series of CnH2n+1 Alkyl fragments Characteristic fragmentation pattern of a long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum would show distinct signals for the different protons in the molecule. A triplet around 0.88 ppm would correspond to the terminal methyl (CH₃) group of the octadecyl chain. A large, broad multiplet centered around 1.25 ppm would arise from the numerous methylene (B1212753) (CH₂) groups in the middle of the chain. A triplet around 4.1-4.3 ppm would be characteristic of the two protons on the methylene group directly attached to the ester oxygen (-O-CH₂-). rsc.org

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. aocs.org The carbonyl carbon (C=O) of the ester would appear around 161-166 ppm. rsc.org The carbon of the trichloromethyl group (-CCl₃) would be found further downfield. The carbon of the methylene group attached to the ester oxygen (-O-CH₂) would resonate around 65 ppm. rsc.org The carbons of the long alkyl chain would produce a cluster of signals between approximately 14 and 32 ppm. rsc.orgaocs.org

Table 7: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Group Predicted Chemical Shift (ppm)
¹H -CH₃ (terminal) ~0.88 (triplet)
-(CH₂)₁₅- ~1.25 (multiplet)
-O-CH₂- ~4.2 (triplet)
¹³C C=O (ester) ~162
-CCl₃ ~90
-O-CH₂- ~66
-(CH₂)n- 22-32
-CH₃ (terminal) ~14

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band around 1740-1760 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester. Other key signals would include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹, and C-O stretching vibrations in the 1250-1100 cm⁻¹ region. The C-Cl stretches from the trichloroacetate group would appear in the fingerprint region, typically around 800-600 cm⁻¹.


Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of organic compounds. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural components: the long alkyl chain, the ester linkage, and the trichloroacetate headgroup. emerypharma.comunivr.it

Research Findings: In a typical analysis, the sample is dissolved in a deuterated solvent like deuterochloroform (CDCl₃). researchgate.net The ¹H NMR spectrum confirms the presence of the octadecyl chain. Protons on the methyl (CH₃) group at the end of the chain typically appear as a triplet around 0.88 ppm. The numerous methylene (CH₂) groups of the long alkyl chain produce a large, overlapping signal around 1.25 ppm. rsc.orgmdpi.com The methylene group adjacent to the ester oxygen (-O-CH₂-) is deshielded and appears as a triplet at a higher chemical shift, expected around 4.3-4.5 ppm, due to the electron-withdrawing effects of both the ester oxygen and the trichloroacetate group. The trichloroacetate group itself contains no protons.

¹³C NMR spectroscopy provides complementary information. researchgate.net The carbon of the terminal methyl group appears at approximately 14 ppm. The carbons of the long methylene chain resonate in the range of 22-32 ppm. researchgate.net Key diagnostic signals include the carbon of the methylene group attached to the ester oxygen (-O-C H₂-), which is expected around 66-68 ppm. The carbonyl carbon (C=O) of the ester group is highly deshielded, appearing in the region of 160-165 ppm. Its exact shift is influenced by the attached CCl₃ group. The carbon of the trichloroacetate group (CCl₃) would appear at a distinct chemical shift, typically around 90-95 ppm.

Table 5.2.1: Predicted NMR Spectroscopic Data for this compound in CDCl₃

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~4.40 (t) -O-CH ₂-CH₂- ~162 -O-C =O
~1.70 (quint) -O-CH₂-CH ₂- ~92 -C Cl₃
~1.25 (m) -(CH ₂)₁₅- ~67 -O-C H₂-
~0.88 (t) -CH ~32-22 -(C H₂)₁₆-
~14 -C H₃

Note: (t) = triplet, (quint) = quintet, (m) = multiplet. Data are predicted based on known values for similar long-chain esters and trichloroacetate compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. researchgate.net This technique is excellent for identifying the functional groups present in a molecule. mdpi.com For this compound, FTIR analysis confirms the presence of the ester group, the long alkane chain, and the carbon-chlorine bonds.

Research Findings: The FTIR spectrum of this compound is dominated by several key absorption bands. utdallas.edu

C-H Stretching: Strong absorptions between 2850 and 2960 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the long octadecyl chain. pressbooks.pub

C=O Stretching: A very strong and sharp absorption band is expected in the range of 1740-1770 cm⁻¹. This band corresponds to the carbonyl (C=O) stretching vibration of the ester group. The frequency is higher than that of a typical alkyl acetate due to the strong electron-withdrawing inductive effect of the three chlorine atoms on the adjacent carbon, which strengthens the C=O bond. msu.edu

C-O Stretching: The spectrum would show C-O stretching vibrations associated with the ester linkage in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations of the trichloroacetate group are expected in the fingerprint region, typically around 800-850 cm⁻¹.

Table 5.2.2: Characteristic FTIR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2960-2850 C-H Stretching Alkyl Chain
1770-1740 C=O Stretching Ester
1470-1450 C-H Bending Alkyl Chain
1300-1100 C-O Stretching Ester
850-800 C-Cl Stretching Trichloroacetyl

Data are predicted based on characteristic frequencies for known functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule by measuring its absorption of UV or visible light. technologynetworks.com The utility of this technique for this compound is limited, as the molecule lacks significant chromophores that absorb strongly in the 200-800 nm range.

Research Findings: The primary electronic transition available in this compound is the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group in the ester. hnue.edu.vnpharmatutor.org This type of transition is typically weak (low molar absorptivity) and occurs at shorter wavelengths, often below the cutoff of common solvents. hnue.edu.vn For saturated esters, this absorption is usually found in the 205-215 nm region. The presence of the electron-withdrawing trichloroacetate group may cause a slight shift in this absorption band. The long alkyl chain is transparent in the UV-Vis region. Therefore, while UV-Vis can confirm the presence of the carbonyl group, it is not a primary technique for detailed structural characterization of this compound.

Advanced Mass Spectrometry Techniques (e.g., ToF-SIMS, FT-ICR MS, Orbitrap MS)

Advanced mass spectrometry (MS) techniques offer high resolution and sensitivity for determining the molecular weight and fragmentation pattern of a compound, and for analyzing its surface chemistry. mdpi.comencyclopedia.pub

Research Findings: High-resolution techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula (C₂₀H₃₇Cl₃O₂). Fragmentation analysis, often aided by tandem MS (MS/MS), would reveal the structure. Expected fragmentation patterns under techniques like electrospray ionization (ESI) would include the loss of the trichloroacetyl group or cleavage at various points along the octadecyl chain. nih.govrjptonline.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique used to analyze the uppermost molecular layers of a material. measurlabs.comnih.govtascon.eu When this compound is deposited on a substrate to form a thin film or a self-assembled monolayer (SAM), ToF-SIMS can provide detailed chemical information about the surface. nih.govuwo.ca Analysis would reveal molecular fragment ions characteristic of both the octadecyl chain and the trichloroacetate headgroup, confirming the composition and orientation of the molecules on the surface. researchgate.net

Surface Analysis and Morphological Probing

When this compound is applied to a substrate, it has the potential to form organized thin films or self-assembled monolayers (SAMs), a property common to long-chain amphiphilic molecules. rsc.orgethz.ch Techniques that probe surface chemistry and topography are essential for characterizing these films.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative technique used to determine the elemental composition and chemical bonding states on the surface of a material (top 1-10 nm). micro.org.auwikipedia.orgthermofisher.com

Research Findings: For a surface coated with this compound, an XPS survey scan would show peaks corresponding to Carbon (C), Oxygen (O), and Chlorine (Cl). eag.com High-resolution scans of each element's core level provide detailed chemical state information. covalentmetrology.com

C 1s Spectrum: The C 1s region would be complex. It would show a main peak around 285.0 eV corresponding to the C-C and C-H bonds of the alkyl chain. Additional, chemically-shifted peaks would appear at higher binding energies for the carbon atoms in the ester group (-C H₂-O-, -C =O) and the trichloroacetate group (-C Cl₃).

O 1s Spectrum: The O 1s spectrum would show two distinct peaks corresponding to the two different oxygen environments in the ester group: the carbonyl oxygen (C=O ) and the single-bonded oxygen (-O-C).

Cl 2p Spectrum: A characteristic doublet (2p₃/₂ and 2p₁/₂) would be observed around 200-201 eV, confirming the presence of chlorine in a C-Cl bond.

Table 5.3.1: Predicted XPS Binding Energies for this compound

Element (Core Level) Predicted Binding Energy (eV) Assignment
C 1s ~285.0 C-C, C-H (alkyl chain)
~286.5 C-O
~289.0 O-C=O
~290.0 CCl₃
O 1s ~532.0 O =C
~533.5 C-O -C
Cl 2p₃/₂ ~200.5 C-Cl

Binding energies are approximate and can vary based on instrument calibration and surface charging.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. oxinst.comunimi.it It is ideal for visualizing the morphology of thin films and SAMs. researchgate.net

Research Findings: AFM would be used to characterize the morphology of an this compound film deposited on a substrate.

Topography Imaging: AFM images can reveal the degree of surface coverage, the uniformity of the film, and the presence of any defects, such as pinholes or aggregates. nih.gov For a well-formed monolayer, AFM can show large, flat, and ordered domains.

Roughness Analysis: Statistical analysis of the AFM height data provides a quantitative measure of the film's surface roughness, which is an indicator of its quality and order.

Force Spectroscopy: By measuring the interaction forces between the AFM tip and the surface, it is possible to probe the local mechanical properties (e.g., adhesion, stiffness) of the film. aps.org This can give insights into the packing density and orientation of the molecules.

Computational Chemistry and Theoretical Studies of Octadecyl Trichloroacetate

Quantum Chemical Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. vscentrum.beimperial.ac.uk It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations for octadecyl trichloroacetate (B1195264) would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic properties.

Theoretical DFT studies would reveal the impact of the strongly electron-withdrawing trichloroacetate group on the long, nonpolar octadecyl chain. Key findings from such an analysis would likely include:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the most stable molecular conformation. The long octadecyl chain would exhibit a characteristic all-trans zigzag conformation in its lowest energy state in a vacuum.

Electron Density Distribution: The electron density would be significantly polarized. The three chlorine atoms and two oxygen atoms of the trichloroacetate moiety would draw electron density away from the rest of the molecule, creating a highly electrophilic carbonyl carbon and a partial positive charge on the adjacent oxygen of the ester linkage.

Vibrational Frequencies: Calculation of the infrared spectrum to identify characteristic vibrational modes. The most prominent peaks would correspond to the C=O stretching frequency of the ester group, which would be shifted to a higher wavenumber compared to a typical alkyl acetate (B1210297) due to the inductive effect of the chlorine atoms, and the various C-H and C-Cl stretching and bending modes.

Table 1: Hypothetical DFT-Calculated Properties for Octadecyl Trichloroacetate (Note: This data is illustrative of typical DFT output and not from a published study.)

PropertyCalculated Value (B3LYP/6-31G*)Unit
Total Energy-2450.123Hartrees
Dipole Moment3.45Debye
C=O Bond Length1.19Ångströms (Å)
C-O (Ester) Bond Length1.37Ångströms (Å)
C=O Stretching Frequency1785cm⁻¹

Molecular Orbital Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. ossila.comekb.eg The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

For this compound, a molecular orbital analysis would show:

HOMO Localization: The HOMO would likely be localized on the non-bonding p-orbitals of the ester oxygen atom, but with some contribution from the sigma bonds of the alkyl chain. Its energy would be relatively low due to the electron-withdrawing nature of the trichloroacetate group.

LUMO Localization: The LUMO would be centered on the trichloroacetate group, specifically the π* antibonding orbital of the carbonyl (C=O) group. youtube.com This orbital's energy would be significantly lowered by the three chlorine atoms, making the molecule a potent electrophile and susceptible to nucleophilic attack at the carbonyl carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A theoretical calculation for this compound would likely yield a relatively large HOMO-LUMO gap, indicating high stability against electronic excitation, but the low-lying LUMO suggests high reactivity towards nucleophiles. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from a published study.)

OrbitalEnergy (eV)Description
HOMO-9.85Localized primarily on the ester oxygen; acts as the primary electron donor.
LUMO-1.20Localized on the C=O π* antibonding orbital; acts as the primary electron acceptor.
Gap (ΔE)8.65Indicates high electronic stability but potential for chemical reactivity.

Reaction Pathway Energetics and Transition State Theory

Computational chemistry can map the potential energy surface of a chemical reaction, identifying the minimum energy path from reactants to products. researchgate.net Transition State Theory (TST) uses the properties of the transition state—the highest energy point along this path—to calculate the reaction rate. umn.edu

A key reaction for this compound is hydrolysis, which breaks the ester bond. Theoretical studies could compare different mechanisms, such as acid-catalyzed and base-catalyzed hydrolysis. For instance, the base-catalyzed hydrolysis of ethyl trichloroacetate is known to proceed via an unusual mechanism. researchgate.net A computational study on the octadecyl analogue would likely investigate the following:

Reaction Intermediates: Identification of stable or transient intermediates, such as the tetrahedral intermediate formed during nucleophilic acyl substitution.

Transition State Structures: Characterization of the geometry and energy of the transition state(s). For base-catalyzed hydrolysis, this would be the structure corresponding to the attack of a hydroxide (B78521) ion on the carbonyl carbon.

Activation Energy (Ea): Calculation of the energy barrier for the reaction. This value is crucial for predicting the reaction rate. The activation energy for the hydrolysis of this compound is expected to be significantly lower than that for octadecyl acetate, due to the electronic destabilization of the starting material by the CCl₃ group.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular motion, conformational changes, and intermolecular interactions. nih.govmdpi.com

For a large and flexible molecule like this compound, MD simulations are essential for understanding its dynamic behavior: chemrxiv.org

Conformational Sampling: The 18-carbon alkyl chain can adopt a vast number of conformations. MD simulations can explore this conformational landscape, determining the relative populations of different shapes (e.g., extended, folded, kinked) in various environments (e.g., in a vacuum, in a nonpolar solvent like hexane, or in a polar solvent like water).

Solvent Effects: Simulations can model how solvent molecules arrange around the solute and influence its conformation and reactivity. In water, the long hydrophobic tail would likely collapse to minimize its contact with the polar solvent, a phenomenon known as hydrophobic collapse.

Interactions with Surfaces/Interfaces: MD is a powerful tool to simulate how this compound might adsorb onto a surface or partition at an oil-water interface, driven by the amphiphilic nature of the molecule (hydrophobic tail, polar head).

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational methods that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. researchgate.netijert.org These models are built by calculating a set of numerical descriptors for each molecule in a training set and then using statistical methods to create a mathematical equation that relates these descriptors to the property of interest. mdpi.com

A QSPR/QSAR study involving this compound would place it within a larger series of related compounds (e.g., varying the alkyl chain length or the halogen substitution on the acetate group).

Descriptor Calculation: A wide range of descriptors would be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Building: Using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive model is constructed. nih.gov For example, a QSPR model could be developed to predict the boiling point of a series of long-chain alkyl trichloroacetates.

Model Validation: The model's predictive power is rigorously tested using external validation sets or cross-validation techniques to ensure its reliability.

Table 3: Example of a Hypothetical QSAR Model for Predicting Toxicity (LC₅₀) (Note: This data is illustrative; the equation and descriptors are for demonstration purposes only.)

CompoundlogP (Descriptor 1)LUMO Energy (Descriptor 2)Predicted log(1/LC₅₀)
Dodecyl trichloroacetate6.5-1.18 eV4.1
Tetradecyl trichloroacetate7.5-1.19 eV4.6
Hexadecyl trichloroacetate8.5-1.20 eV5.1
This compound 9.5 -1.20 eV 5.6
Eicosyl trichloroacetate10.5-1.21 eV6.1
Hypothetical Model Equation: log(1/LC₅₀) = 0.5 * logP + 0.5

Machine Learning and Chemoinformatics Applications

Machine learning (ML), a subset of artificial intelligence, has become an indispensable tool in chemoinformatics for analyzing large chemical datasets and building complex predictive models. nih.govresearchgate.net Chemoinformatics combines these computational methods to store, retrieve, and analyze chemical information. eujournal.org

For this compound, these advanced techniques could be applied in several ways:

Property Prediction: More sophisticated non-linear algorithms like Random Forests, Support Vector Machines, or Deep Neural Networks can be trained on large chemical databases to predict a wide range of properties for this compound, from its solubility and toxicity to its potential as a lubricant or surfactant. nih.govneovarsity.org

Virtual Screening: If this compound were being investigated as part of a library of potential active ingredients (e.g., as a plasticizer or biocide), machine learning models could rapidly screen thousands of virtual analogues to identify new candidates with potentially improved properties, prioritizing them for synthesis.

Generative Models: Advanced ML models can be used to design novel molecules from scratch. A model could be trained on a set of long-chain esters with desirable properties and then used to generate new structures, potentially variations of this compound, that are optimized for a specific application.

Environmental Fate and Degradation Pathways of Octadecyl Trichloroacetate

Biodegradation and Biotransformation Studies

Biotic processes, mediated by microorganisms and their enzymes, are expected to be significant pathways for the ultimate degradation of octadecyl trichloroacetate (B1195264) in the environment.

The biodegradation of octadecyl trichloroacetate would likely proceed through the separate or combined degradation of its two main components: the octadecyl chain and the trichloroacetate group. A wide variety of microorganisms, including bacteria, fungi, and yeasts, are known to degrade long-chain alkanes and esters. nih.govresearchgate.net

The microbial degradation of the octadecyl (C18) chain is expected to be a primary pathway. Many bacterial genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Bacillus are known to utilize long-chain alkanes as a source of carbon and energy. nih.govmdpi.com The degradation typically begins with the terminal oxidation of the methyl group to a primary alcohol (octadecanol), which is then further oxidized to an aldehyde and then to a fatty acid (octadecanoic acid). aimspress.com This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units of acetyl-CoA. aimspress.com Some microorganisms can also initiate degradation through sub-terminal oxidation, leading to the formation of secondary alcohols and ketones. aimspress.com

The trichloroacetate portion is known to be more recalcitrant to biodegradation. However, some microbial species are capable of dehalogenating chlorinated compounds. The degradation of halogenated organic pollutants can occur through reductive dechlorination, oxidative dehalogenation, or hydrolytic dehalogenation. mdpi.com The initial hydrolysis of the ester bond to release octadecanol and trichloroacetic acid would be a crucial first step. The resulting trichloroacetic acid could then be acted upon by dehalogenating microorganisms.

Table 2: Potential Microbial Genera Involved in the Degradation of this compound Components

ComponentPotential Degrading GeneraDegradation Pathway
Octadecyl Chain Pseudomonas, Rhodococcus, Acinetobacter, Bacillus, CandidaTerminal oxidation, β-oxidation nih.govresearchgate.netmdpi.com
Trichloroacetate Pseudomonas, Dehalogenating bacteriaHydrolytic or reductive dehalogenation mdpi.com

The initial and often rate-limiting step in the biotransformation of this compound is the hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes called esterases, and more specifically, lipases, which are known to act on water-insoluble esters with long-chain fatty acids. nottingham.ac.ukscielo.brnih.gov

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are ubiquitous enzymes produced by animals, plants, and microorganisms (e.g., Candida, Rhizomucor, Aspergillus). nottingham.ac.ukscielo.br They catalyze the hydrolysis of ester bonds at the interface between an insoluble substrate and the aqueous phase where the enzyme is dissolved. nottingham.ac.uk Given the low water solubility of this compound, lipases are the primary candidates for its enzymatic hydrolysis.

Studies have shown that lipases can hydrolyze a wide variety of long-chain fatty acid esters. bio-conferences.org For instance, lipases from Candida cylindracea and Rhizomucor miehei have been shown to completely hydrolyze long-chain N-heterocyclic fatty esters. nih.gov While esterases can also hydrolyze esters, they are generally more active on water-soluble esters with short acyl chains, whereas lipases are more effective on insoluble, long-chain substrates. nih.gov The enzymatic hydrolysis would yield octadecanol and trichloroacetic acid, which can then be further metabolized by other enzymes as described in the microbial degradation section.

The efficiency of this enzymatic transformation can be influenced by the stereochemistry of the molecule and the presence of other functional groups. nih.gov The trichloroacetate group, being highly electronegative, might influence the binding of the substrate to the active site of the lipase.

Environmental Transport and Distribution Modeling

Modeling the environmental transport and distribution of this compound is essential for predicting its fate and potential exposure pathways. Due to its long alkyl chain, the compound is expected to be highly hydrophobic. This hydrophobicity is a key parameter governing its behavior in the environment.

Hydrophobic organic compounds tend to have low aqueous solubility and a high octanol-water partition coefficient (Kow). acs.org Consequently, this compound is expected to strongly sorb to soil organic matter and sediment. uu.nl This sorption will reduce its mobility in soil and aquatic systems, leading to its accumulation in these compartments.

Transport models for hydrophobic organic compounds typically incorporate parameters such as:

Advection and Diffusion: The movement with the flow of water (advection) and the movement from areas of high to low concentration (diffusion). acs.org

Sorption/Partitioning: The distribution of the chemical between the aqueous phase and solid phases (soil, sediment). This is often modeled using a partition coefficient (Kd) or an organic carbon-water (B12546825) partition coefficient (Koc). uni-tuebingen.de

Volatilization: The transfer from water or soil to the atmosphere. Given the long alkyl chain, the vapor pressure of this compound is expected to be low, making volatilization a less significant transport pathway.

The presence of dissolved organic matter (DOM) in water can enhance the transport of hydrophobic compounds by increasing their apparent solubility. oup.com Models have been developed that account for the binding of hydrophobic pollutants to DOM and colloids, which can facilitate their movement through porous media like soil. researchgate.netoup.com

Due to the lack of specific experimental data for this compound, environmental transport models would rely on estimation techniques for its physicochemical properties (e.g., Kow, water solubility) based on its molecular structure. These estimated values would then be used as inputs for fate models to predict its distribution in different environmental compartments such as air, water, soil, and sediment.

Octadecyl Trichloroacetate As a Reagent in Organic Synthesis

Utilization in Functional Group Transformations

Although specific examples detailing the use of octadecyl trichloroacetate (B1195264) are scarce, trichloroacetate esters, in general, are recognized as starting materials in various organic syntheses. nih.gov The inherent reactivity of the trichloroacetate moiety allows it to participate in several types of functional group transformations.

The primary transformation involving an ester is its conversion into other functional groups via nucleophilic acyl substitution. Due to the electron-withdrawing nature of the CCl₃ group, octadecyl trichloroacetate is expected to be more reactive towards nucleophiles compared to its non-halogenated analogue, octadecyl acetate (B1210297). chegg.com

Potential transformations include:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst could yield a different ester of trichloroacetic acid.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines could produce trichloroacetamide (B1219227) and octadecanol.

Hydrolysis: Cleavage of the ester bond by reaction with water, typically under acidic or basic conditions, would yield octadecanol and trichloroacetic acid. adventchembio.com

The long octadecyl chain would primarily influence the solubility of the reagent, making it more suitable for reactions in nonpolar organic solvents.

Table 1: Potential Functional Group Transformations of this compound
Reaction TypeNucleophileExpected ProductsNotes
TransesterificationAlcohol (R'-OH)R'-O-C(O)CCl₃ + OctadecanolCatalyzed by acid or base.
AmidationAmine (R'R''NH)R'R''N-C(O)CCl₃ + OctadecanolFormation of an amide bond.
HydrolysisWater (H₂O)Trichloroacetic Acid + OctadecanolCan be acid or base-catalyzed. libretexts.org

Applications in Stereoselective Synthesis

There is no direct evidence in the reviewed literature of this compound being used as a reagent in stereoselective synthesis. The molecule itself is achiral and is unlikely to induce stereoselectivity on its own.

However, the trichloroacetate functional group has been incorporated into molecules that are used in stereoselective reactions. For instance, a method for the stereoselective synthesis of α-glycosyl ureas has been developed that proceeds via a nickel-catalyzed researchgate.netnih.gov-rearrangement of glycosyl trichloroacetimidates. nih.gov In this case, the trichloroacetimidate (B1259523), a related but different functional group, is part of a chiral molecule, and the reaction's stereochemical outcome is controlled by a chiral catalyst. nih.gov This demonstrates that the trichloroacetate moiety can be compatible with stereoselective transformations, even if the simple octadecyl ester is not a directing agent for stereoselectivity.

The development of new methods for the enantioselective α-chlorination of carbonyl compounds highlights the importance of creating stereocenters adjacent to electron-withdrawing groups, with α-chloro esters being valuable synthetic intermediates. nih.gov While not directly involving this compound, this field of research underscores the synthetic utility of functional groups related to its structure.

Role as a Protecting Group or Activating Agent

The use of esters as protecting groups for alcohols is a fundamental strategy in organic synthesis. oup.commasterorganicchemistry.com An alcohol is converted to an ester to mask its acidic proton and nucleophilicity, allowing reactions to be performed on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group. uwindsor.calibretexts.org

This compound can be viewed as the protected form of octadecanol. The trichloroacetate group is a robust protecting group under certain conditions.

Characteristics of Trichloroacetate as a Protecting Group:

Introduction: Formed by reacting the alcohol with trichloroacetyl chloride, trichloroacetic anhydride, or trichloroacetic acid under esterification conditions.

Stability: Generally stable to acidic conditions and various non-nucleophilic reagents.

Cleavage (Deprotection): The ester can be cleaved to regenerate the alcohol under basic conditions (saponification). libretexts.org Reductive cleavage methods have also been developed for related trichloroethyl esters, which could potentially be adapted. chimia.ch

Table 2: Protecting Group Characteristics of Trichloroacetate for Alcohols
StepTypical ReagentsConditions
Protection (Esterification)Trichloroacetyl chloride, Trichloroacetic anhydrideBase (e.g., pyridine, triethylamine)
Deprotection (Cleavage)Base (e.g., NaOH, K₂CO₃)Aqueous or alcoholic solvent

While the trichloroacetate ester itself is primarily a protecting group, the related trichloroacetimidate functional group is well-known for its role as an activating agent. Alkyl trichloroacetimidates, formed from an alcohol and trichloroacetonitrile, are excellent electrophiles. nih.gov They react with nucleophiles, such as carboxylic acids, to form esters under mild, often neutral conditions, releasing trichloroacetamide as a byproduct. researchgate.net This "symbiotic activation" avoids the need for strong acids or bases that can decompose sensitive substrates. researchgate.netresearchgate.net

Mechanistic Insights into Reagent Functionality

The functionality of this compound is dominated by the electronic properties of the trichloroacetyl group. The three chlorine atoms are highly electronegative, leading to a strong inductive electron withdrawal (-I effect) from the carbonyl carbon.

This has several mechanistic consequences:

Increased Electrophilicity: The carbonyl carbon of this compound is significantly more electron-deficient (electrophilic) than that of a non-halogenated ester like octadecyl acetate. This heightened electrophilicity makes it more susceptible to attack by nucleophiles. chegg.com

Leaving Group Stabilization: During a nucleophilic acyl substitution reaction, the C-O bond is cleaved, and a carboxylate anion is formed as part of the leaving group. The electron-withdrawing chlorine atoms help to stabilize the negative charge on the resulting trichloroacetate anion, making it a better leaving group compared to, for example, the acetate anion.

Hydrolysis Mechanism: In base-promoted hydrolysis (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the expulsion of the relatively stable octadecanolate anion, which is then protonated, and the formation of the resonance-stabilized trichloroacetate anion. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, which further enhances the carbonyl carbon's electrophilicity, making it susceptible to attack by a weak nucleophile like water. adventchembio.com

The long, non-polar octadecyl chain does not participate electronically in these mechanisms but dictates the reagent's physical properties, such as its low water solubility and preference for non-polar organic solvents.

Occurrence and Detection of Octadecyl Trichloroacetate in Non Clinical Research Systems

Identification in Biological Matrices from Research Studies (e.g., Insect Metabolomics)

A comprehensive review of existing literature does not yield direct evidence of octadecyl trichloroacetate (B1195264) being identified as an endogenous metabolite in insect metabolomics studies. Research in insect metabolomics is a powerful tool for understanding the biochemical responses of insects to various stimuli; however, the focus is typically on primary and secondary metabolites that are part of the organism's natural biochemical pathways. scbt.com

Trichloroacetic acid (TCA) itself is a known precipitant of proteins and is often used in the preparation of biological samples, including those from insects, for biochemical analysis. nih.govagriculturejournals.cz For example, in studies of insect digestive proteases, TCA is used to stop enzymatic reactions and precipitate proteins. nih.govagriculturejournals.cz This use, however, is as an external analytical reagent rather than the detection of an internal metabolite.

While direct metabolomic identification of octadecyl trichloroacetate in insects is not reported, some research has explored the biological activity of other trichloroacetate esters in insects. For instance, a study on the insecticidal activity of various thymol (B1683141) derivatives found that thymyl trichloroacetate exhibited larvicidal effects against Aedes aegypti. wiley.com This indicates that trichloroacetate esters can be synthesized and can interact with insect biology, providing a rationale for their potential, though not yet reported, detection in toxicological or metabolic studies following exposure.

Currently, no data tables of this compound concentrations or formal identification in insect biological matrices from metabolomics research can be presented, as no such findings have been published in the reviewed scientific literature.

Detection in Natural Extracts from Research Studies

The detection of this compound in natural extracts is not documented in the available scientific literature. Trichloroacetic acid is not known to occur as a natural product. who.intnih.goviarc.fr Its presence in the environment is generally attributed to anthropogenic sources, such as the atmospheric degradation of chlorinated solvents and as a byproduct of water chlorination. nih.gov

The formation of esters of trichloroacetic acid is a known chemical process. A patent for the manufacture of trichloroacetic acid and its derivatives describes the potential for esterification with a variety of alcohols, including octadecyl alcohol, to produce the corresponding esters. google.com This confirms the chemical feasibility of this compound's existence.

Given the presence of trichloroacetic acid in certain environmental compartments and the natural occurrence of long-chain fatty alcohols like octadecyl alcohol in various organisms, a theoretical basis for the formation of this compound in the environment could be proposed. However, no research studies have reported the actual detection and isolation of this specific compound from natural extracts.

As with the previous section, the absence of research findings means that no data tables regarding the detection of this compound in natural extracts can be provided at this time.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing octadecyl trichloroacetate and confirming its structural integrity?

  • Answer : Synthesis typically involves acylation reactions, such as the in situ acylation of hydroxyl-containing substrates with trichloroacetate derivatives. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to observe paramagnetic shifts (e.g., δ=1.08 ppm for H-1 in acylated products) and single-crystal X-ray diffraction for unambiguous crystallographic verification .

Q. Which analytical techniques are most effective for mapping the spatial distribution of this compound in biological specimens?

  • Answer : Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is optimal for spatial localization. Key steps include tissue sectioning, matrix application (e.g., α-cyano-4-hydroxycinnamic acid), and calibration using reference standards. Spatial resolution should be adjusted to 20–50 µm for insect tissues, as demonstrated in psyllid studies .

Q. How can reversed-phase HPLC be optimized for the separation and quantification of this compound?

  • Answer : Use C18-bonded silica columns (e.g., Shim-pack GIS C18) with mobile phases like acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid. Adjust flow rates to 1.0 mL/min and monitor UV absorption at 210–230 nm. Retention time reproducibility should be validated across three independent runs .

Advanced Research Questions

Q. What experimental approaches are used to investigate the thermal decomposition kinetics of this compound in different solvent systems?

  • Answer : Conduct isothermal kinetic studies in solvents (e.g., acetic acid, propionic acid) using gasometric analysis of CO₂ evolution. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡). Note: Solvent nucleophilicity significantly impacts reaction rates, requiring control of proton activity to avoid acid-catalyzed side reactions .

Q. How can controlled-potential coulometry be applied to differentiate this compound from related chloroacetate derivatives in mixed samples?

  • Answer : Use a two-step electrolysis: First, apply a potential selective for trichloroacetate reduction (e.g., −0.8 V vs. Ag/AgCl). After complete electrolysis, adjust to −1.2 V for dichloroacetate. Total charge differences between steps quantify individual components. Validate with Faraday’s law (n = Q/(F·m)) .

Q. What strategies should researchers employ when encountering contradictory data on the metabolic pathways of this compound in different model organisms?

  • Answer : Perform comparative metabolomics using UPLC-MS to identify species-specific metabolites (e.g., 15-keto-Prostaglandin E2 in psyllids). Cross-validate with isotopic tracing (¹³C-labeled substrates) and spatial MALDI-MSI to resolve tissue-specific metabolic heterogeneity .

Q. What in vivo models and endpoint analyses are appropriate for elucidating the hepatotoxic mechanisms of this compound?

  • Answer : Use B6C3F1 mice for liver tumor induction studies. Endpoints include histopathology (e.g., hepatocellular adenomas), serum biomarkers (ALT/AST), and metabolomic profiling of dysregulated pathways (e.g., glucose metabolism). Compare results with trichloroacetic acid toxicity data for mechanistic insights .

Data Contradiction Resolution

Q. How can conflicting stability data for this compound in polar vs. nonpolar solvents be reconciled?

  • Answer : Replicate experiments under controlled humidity and solvent purity (e.g., freshly distilled acetic acid). Use FT-IR to monitor solvent coordination effects (e.g., carbonyl band shifts at 1700–1750 cm⁻¹) and DFT calculations to model solvent-complex stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.